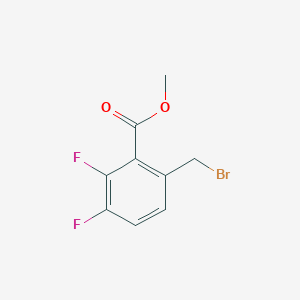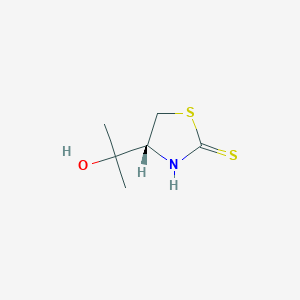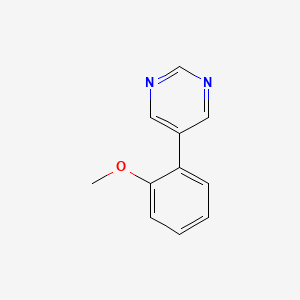
5-(2-Methoxyphenyl)pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(2-Methoxyphenyl)pyrimidine: is a chemical compound characterized by a pyrimidine ring substituted with a 2-methoxyphenyl group
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through a multi-step reaction starting with the condensation of an appropriate amine with a β-diketone to form an intermediate, which is then cyclized to produce the pyrimidine ring.
Industrial Production Methods: On an industrial scale, the synthesis may involve continuous flow chemistry to ensure efficiency and consistency. The reaction conditions typically include the use of strong acids or bases, and the process may be optimized to minimize by-products and maximize yield.
Types of Reactions:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Reduction: The pyrimidine ring can undergo reduction reactions, often involving hydrogenation.
Substitution: Various substitution reactions can occur at different positions on the pyrimidine ring, depending on the reagents and conditions used.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., alkyl halides) are often used.
Major Products Formed:
Oxidation: Formation of 5-(2-hydroxyphenyl)pyrimidine.
Reduction: Production of 5-(2-methoxyphenyl)pyrimidinyl derivatives.
Substitution: Various substituted pyrimidines depending on the substituent introduced.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and molecular interactions. Medicine: Industry: Used in the manufacture of dyes, pigments, and other chemical products.
作用机制
The mechanism by which 5-(2-Methoxyphenyl)pyrimidine exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The pathways involved can include inhibition or activation of certain biochemical processes.
相似化合物的比较
2-Methoxyphenyl isocyanate: Used as a chemoselective reagent for amine protection/deprotection.
Bemotrizinol (Tinosorb S): A UV filter used in sunscreens, structurally similar but with different functional groups.
Pinacol boronic esters: Valuable building blocks in organic synthesis, though structurally different.
属性
分子式 |
C11H10N2O |
|---|---|
分子量 |
186.21 g/mol |
IUPAC 名称 |
5-(2-methoxyphenyl)pyrimidine |
InChI |
InChI=1S/C11H10N2O/c1-14-11-5-3-2-4-10(11)9-6-12-8-13-7-9/h2-8H,1H3 |
InChI 键 |
CRAIBXAQMJRPOT-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=CC=C1C2=CN=CN=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[(Trimethylsilyl)oxy]-2,3-dihydro-1H-indene-1-carbonitrile](/img/structure/B15361044.png)



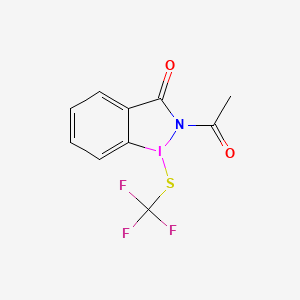
![tert-butyl N-[3-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]propyl]carbamate](/img/structure/B15361072.png)
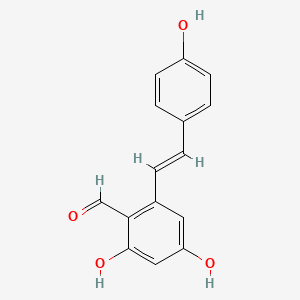

![Methyl 5-amino-3-oxabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B15361098.png)
![1-[4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]piperazin-1-yl]propan-1-one](/img/structure/B15361102.png)


